N-Methyl-N-(5-methylfuran-2-YL)heptanamide
Description
Structure
3D Structure
Properties
CAS No. |
62187-57-9 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-methyl-N-(5-methylfuran-2-yl)heptanamide |
InChI |
InChI=1S/C13H21NO2/c1-4-5-6-7-8-12(15)14(3)13-10-9-11(2)16-13/h9-10H,4-8H2,1-3H3 |
InChI Key |
HWHBYHCLPJRBOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(C)C1=CC=C(O1)C |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of N Methyl N 5 Methylfuran 2 Yl Heptanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For N-Methyl-N-(5-methylfuran-2-YL)heptanamide, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electron-donating and withdrawing effects of the adjacent functional groups, namely the furan (B31954) ring, the amide carbonyl, and the alkyl chain.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Furyl-H (position 3) | ~6.2-6.4 | Doublet | 1H |
| Furyl-H (position 4) | ~6.0-6.2 | Doublet of doublets | 1H |
| Furyl-CH₂ | ~4.5-4.7 | Singlet | 2H |
| N-CH₃ | ~2.9-3.1 | Singlet | 3H |
| Furan-CH₃ | ~2.2-2.4 | Singlet | 3H |
| α-CH₂ (to C=O) | ~2.2-2.5 | Triplet | 2H |
| β-CH₂ | ~1.5-1.7 | Multiplet | 2H |
| γ, δ, ε-CH₂ | ~1.2-1.4 | Multiplet | 6H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, providing a count of the unique carbon atoms and information about their chemical environment. The amide carbonyl carbon is expected to be significantly deshielded.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | ~172-175 |
| Furyl-C (position 2) | ~155-158 |
| Furyl-C (position 5) | ~150-153 |
| Furyl-C (position 3) | ~110-112 |
| Furyl-C (position 4) | ~106-108 |
| Furyl-CH₂ | ~45-48 |
| N-CH₃ | ~33-36 |
| Furan-CH₃ | ~13-15 |
| α-C (to C=O) | ~34-37 |
| β-C | ~28-31 |
| γ, δ-C | ~24-27 |
| ε-C | ~22-24 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl stretch. The absence of an N-H stretch (typically found around 3300 cm⁻¹) would confirm the tertiary nature of the amide.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the furan ring vibrations, which are often strong in the Raman spectrum.
Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch (Amide) | 1650-1680 (Strong) | 1650-1680 (Weak) |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C-N Stretch (Amide) | 1250-1350 | 1250-1350 |
| Furan Ring Vibrations | ~1580, ~1500, ~1400 | ~1580, ~1500, ~1400 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₃H₂₁NO₂), the expected exact mass is approximately 223.1572 u.
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula with high accuracy. Electron ionization (EI) would likely induce characteristic fragmentation, providing structural insights.
Predicted Mass Spectrometry Fragmentation
| m/z | Ion Structure |
|---|---|
| 223 | [M]⁺ (Molecular Ion) |
| 126 | [C₇H₉NO]⁺ (Acylium ion from cleavage of the heptanoyl chain) |
| 96 | [C₆H₈N]⁺ (Fragment from the N-methylfurfurylamine moiety) |
X-ray Crystallography for Solid-State Molecular Structure Determination (if crystalline form is obtained)
Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state. As of the latest literature search, no crystallographic data for this compound has been published.
Chromatographic Methods (HPLC, GC) for Purity and Quantitative Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from any impurities. Detection would typically be performed using a UV detector, monitoring at a wavelength where the furan chromophore absorbs (around 220-280 nm).
Gas Chromatography (GC): Given its likely volatility, GC coupled with a mass spectrometer (GC-MS) would be an excellent method for both qualitative and quantitative analysis. tubitak.gov.trresearchgate.netnih.govscispace.com A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) would be appropriate. tubitak.gov.trresearchgate.netscispace.com The retention time would be specific to the compound under defined conditions, and the mass spectrum would confirm its identity.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Conformational Analysis and Molecular Dynamics of N Methyl N 5 Methylfuran 2 Yl Heptanamide
Theoretical Conformation Search and Energy Minimization Studies
A theoretical conformation search aims to identify all possible stable three-dimensional arrangements of a molecule, known as conformers, and to determine their relative energies. For N-Methyl-N-(5-methylfuran-2-YL)heptanamide, the most significant conformational flexibility arises from rotations around several single bonds: the C-N amide bond, the bond connecting the furan (B31954) ring to the nitrogen, and the various C-C bonds within the heptanoyl chain.
Energy minimization studies, typically performed using computational methods like Density Functional Theory (DFT) or molecular mechanics, would reveal the preferred geometries of these conformers. In a related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations have shown the existence of multiple stable conformations arising from the hindered rotation around the amide C-N bond, leading to cis and trans rotamers rsc.org. For this compound, a similar situation is expected, with the trans conformer (where the heptanoyl group and the furan ring are on opposite sides of the C-N bond) likely being more stable than the cis conformer due to reduced steric hindrance.
The heptanoyl chain can also adopt numerous conformations, from an extended all-trans arrangement to more compact, folded structures. The relative energies of these conformers would be influenced by weak intramolecular interactions, such as van der Waals forces. The 5-methyl group on the furan ring will also influence the conformational preferences by creating steric hindrance that may favor specific orientations of the furan ring relative to the rest of the molecule.
An illustrative representation of the likely low-energy conformers and their relative energies, based on studies of similar N,N-disubstituted amides, is presented in Table 1.
Table 1: Illustrative Relative Energies of this compound Conformers This table is illustrative and based on data from analogous compounds. The exact energy values for the target molecule would require specific computational studies.
| Conformer | Dihedral Angle (furan-C-N-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| trans (extended heptanoyl) | ~180° | 0.0 |
| trans (gauche heptanoyl) | ~180° | 0.5 - 1.5 |
| cis (extended heptanoyl) | ~0° | 2.0 - 4.0 |
| cis (gauche heptanoyl) | ~0° | 2.5 - 5.0 |
Molecular Dynamics Simulations in Various Environments (e.g., vacuum, solvent)
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, revealing how it moves and interacts with its surroundings. Performing MD simulations of this compound in different environments, such as in a vacuum and in various solvents (e.g., water, chloroform), would elucidate its dynamic properties.
In a vacuum, the simulations would primarily show the intrinsic flexibility of the molecule, with the heptanoyl chain exhibiting significant motion and the molecule exploring various conformations around the low-energy states identified in the conformational search.
In a solvent, the dynamics would be significantly influenced by intermolecular interactions. In a polar solvent like water, the polar amide group would form hydrogen bonds with water molecules. All-atom MD simulations of amide-water systems have shown the presence of weak C-H...O contacts, which could also play a role in the solvation of the heptanoyl chain and the furan ring nih.gov. The hydrophobic heptanoyl chain would likely adopt more compact conformations to minimize its exposure to water, a phenomenon known as hydrophobic collapse.
While specific MD data for this compound is not available, Table 2 provides an illustrative summary of expected dynamic properties based on simulations of similar small molecules.
Table 2: Illustrative Dynamic Properties from MD Simulations in Different Environments This table is illustrative and based on general principles of molecular dynamics simulations.
| Property | Vacuum | Water (Polar Solvent) | Chloroform (Nonpolar Solvent) |
|---|---|---|---|
| Heptanoyl Chain Conformation | Highly flexible, extended | More compact, folded | Flexible, more extended than in water |
| Amide Bond Rotation | Frequent transitions | Slower transitions due to solvation | Transitions influenced by solvent viscosity |
| Solvent Interactions | N/A | Strong H-bonding at amide group | Weak van der Waals interactions |
| Overall Molecular Tumbling | Fast | Slower due to solvent drag | Slower than vacuum, faster than water |
Rotational Barriers and Dynamics of the Amide Bond and Alkyl Chains
The partial double bond character of the amide C-N bond, due to resonance, results in a significant rotational barrier. This barrier is a key determinant of the dynamic behavior of this compound. For tertiary amides, this barrier is typically in the range of 15-25 kcal/mol nih.gov. The magnitude of this barrier can be determined experimentally by dynamic NMR spectroscopy or calculated using quantum mechanics.
The substituents on the nitrogen and carbonyl carbon influence the height of this barrier. In the case of this compound, the electron-donating nature of the furan ring could slightly decrease the double bond character of the C-N bond, potentially lowering the rotational barrier compared to a simple N,N-dialkylamide. Conversely, steric hindrance between the furan ring and the heptanoyl group in the transition state for rotation could increase the barrier nih.gov.
Table 3: Typical Rotational Energy Barriers in Amide and Alkyl Chains Data compiled from studies on analogous compounds. rsc.orgnih.gov
| Bond | Type of Rotation | Typical Energy Barrier (kcal/mol) |
|---|---|---|
| Amide C-N | cis-trans isomerization | 16 - 20 |
| Furan-N | Rotation of furan ring | 5 - 10 |
| N-CH3 | Rotation of methyl group | < 3 |
| C-C (heptanoyl) | gauche-trans isomerization | 3 - 5 |
Influence of the Furan Moiety on Overall Molecular Flexibility
The furan moiety plays a significant role in defining the structure and flexibility of this compound. The furan ring itself is largely planar, but its substituents can influence its electronic properties and steric interactions.
The 5-methyl group on the furan ring introduces steric bulk, which can restrict the rotation around the furan-N bond. This steric hindrance can also influence the conformational equilibrium of the amide bond, potentially favoring the trans isomer where the bulky heptanoyl group is directed away from the furan ring. Detailed molecular dynamics simulations on related molecules have shown that a methyl group can dynamically influence the structure at both local and global levels nih.gov.
Electronically, the furan ring is an electron-rich aromatic system. The lone pair of electrons on the oxygen atom participates in the π-system of the ring. This electronic character influences the adjacent amide bond. The nitrogen atom of the amide is also electron-donating, and there is a potential for electronic communication between the furan ring and the amide group. Computational studies on 2-methylfuran (B129897) have provided insights into its electronic structure and reactivity, which are relevant to understanding its influence within the larger molecule niscair.res.inacs.org. The presence of the furan ring, as opposed to a simple alkyl or phenyl group, will impart unique electronic and steric properties that collectively shape the molecule's conformational preferences and dynamics.
Reactivity and Reaction Mechanism Studies for N Methyl N 5 Methylfuran 2 Yl Heptanamide
Amide Bond Hydrolysis and Stability Investigations
There are no specific studies detailing the hydrolysis or stability of the amide bond in N-Methyl-N-(5-methylfuran-2-YL)heptanamide.
Generally, the hydrolysis of tertiary amides, such as the one present in this molecule, is a challenging chemical transformation that requires forcing conditions, like strong acid or base and high temperatures. The stability of the amide bond is influenced by steric and electronic factors. The presence of the N-methyl and the N-(5-methylfuran-2-yl) groups creates a sterically hindered environment around the carbonyl carbon, which would be expected to decrease the rate of hydrolysis compared to less substituted amides.
Furthermore, the electronic properties of the furan (B31954) ring could influence the stability. The lone pairs on the furan's oxygen atom can participate in resonance, potentially affecting the electron density at the amide nitrogen. However, without experimental data, the precise impact on the activation energy for hydrolysis remains speculative. Studies on sterically shielded phenylalanine amides have shown that substitution near the amide bond can significantly increase metabolic stability in microsomal suspensions nih.gov.
Reactions of the Furan Ring: Electrophilic and Nucleophilic Pathways
No specific research has been published on the reactions of the furan ring within this compound.
The furan ring is an electron-rich aromatic heterocycle and is known to undergo various reactions.
Electrophilic Pathways: Furan rings are generally susceptible to electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. The existing substituents on the furan ring in this compound (the N-acylamino group at position 2 and the methyl group at position 5) would direct incoming electrophiles to the C3 and C4 positions. The N-acylamino group is an activating, ortho-, para- directing group, which in this case corresponds to the 3-position. The methyl group is also an activating group. The combined effect would likely favor substitution at the C3 and C4 positions. However, furan rings are sensitive to strong acids and can undergo ring-opening or polymerization under harsh electrophilic conditions.
Nucleophilic Pathways: Nucleophilic attack on an unsubstituted furan ring is uncommon unless activated by strongly electron-withdrawing groups. The substituents on this compound are not strongly withdrawing, making direct nucleophilic substitution on the ring unlikely.
Other potential reactions of the furan moiety include cycloadditions (like the Diels-Alder reaction, where furan can act as a diene) and metal-catalyzed cross-coupling reactions. The stability of the furan molecule on various metal surfaces has been a subject of study, which is relevant for catalytic transformations nih.gov.
Chemical Transformations of the Heptanamide (B1606996) Alkyl Chain
There is no available literature describing chemical transformations specifically targeting the heptanamide alkyl chain of this compound.
The heptanoyl group consists of a seven-carbon alkyl chain. This chain is largely unreactive, typical of alkanes. Potential reactions would generally require radical conditions, such as free-radical halogenation. The positions alpha to the carbonyl group (the -CH2- group of the heptanoyl chain) are slightly activated and could potentially undergo reactions like alpha-halogenation under specific conditions, or deprotonation with a very strong base to form an enolate, though this is less favorable for amides compared to ketones or esters.
Kinetic and Mechanistic Studies of Key Reactions Involving this compound
No kinetic or mechanistic studies for any reaction involving this compound have been found in the scientific literature.
Such studies would require detailed experimental work, including reaction rate measurements under various conditions (temperature, concentration, catalyst) and could involve techniques like spectroscopy and computational modeling to elucidate reaction pathways and transition states. For example, mechanistic studies on the synthesis of polysubstituted furans have utilized experimental and DFT calculations to clarify reaction paths acs.org. Without primary research on the target compound, no data on its reaction kinetics or mechanisms can be provided.
Structure Activity Relationship Sar and Structural Analogue Studies for N Methyl N 5 Methylfuran 2 Yl Heptanamide
Design Principles for N-substituted Amide Analogues
The design of N-substituted amide analogues of N-Methyl-N-(5-methylfuran-2-YL)heptanamide is guided by established principles of medicinal chemistry aimed at exploring and optimizing interactions with biological targets. The amide bond itself is a key structural feature, and its N-substitution pattern is a primary point for modification. masterorganicchemistry.com The tertiary nature of the amide in the parent compound, with a methyl group on the nitrogen, provides a starting point for exploring the steric and electronic requirements of the binding pocket.
Key design principles include:
Bioisosteric Replacement: The furan (B31954) ring, a common moiety in bioactive compounds, can be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to probe the importance of the ring oxygen and its electronic properties. nih.govnih.gov Similarly, the amide functionality can be considered a bioisostere for other linkers, such as a triazole, to alter stability and hydrogen bonding capacity. nih.gov
Conformational Restriction: Introducing cyclic structures or double bonds into the heptyl chain can limit the molecule's conformational flexibility. This can lead to a more favorable binding entropy and provide insights into the bioactive conformation.
Probing for Additional Binding Interactions: Introducing functional groups capable of hydrogen bonding, or ionic or van der Waals interactions at various positions can help to map the topology of the target's binding site.
Systematic Variation of the Alkyl Chain Length and Branching
The heptyl group of this compound represents a significant lipophilic region of the molecule. Systematic variation of this alkyl chain is a fundamental strategy in SAR studies to determine the optimal size and shape for hydrophobic interactions with a target.
Research on other bioactive molecules has shown that alkyl chain length can have a profound impact on activity. researchgate.netrsc.org For instance, studies on certain classes of compounds have demonstrated a "cut-off" effect, where increasing the chain length enhances activity up to a certain point, after which further elongation leads to a decrease, often due to steric hindrance or excessive lipophilicity.
A hypothetical SAR study for the heptyl chain of this compound could involve the synthesis and evaluation of a series of analogues, as illustrated in the table below.
Table 1: Hypothetical SAR Data for Alkyl Chain Variation
| Analogue Name | Alkyl Chain | Hypothetical Relative Activity | Rationale for Activity Change |
| N-Methyl-N-(5-methylfuran-2-YL)propanamide | Propyl (C3) | Low | Insufficient chain length for optimal hydrophobic interaction within the binding pocket. |
| N-Methyl-N-(5-methylfuran-2-YL)pentanamide | Pentyl (C5) | Moderate | Increased hydrophobic interaction leads to improved binding affinity. |
| This compound | Heptyl (C7) | High | Optimal chain length for fitting into the hydrophobic pocket. |
| N-Methyl-N-(5-methylfuran-2-YL)nonanamide | Nonyl (C9) | Moderate | The longer chain may extend beyond the optimal hydrophobic region, leading to a less favorable interaction or steric clash. |
| N-Methyl-N-(5-methylfuran-2-YL)-2-methylhexanamide | 2-Methylhexyl | Moderate to Low | Branching near the amide may introduce steric hindrance, disrupting the ideal binding conformation. |
| N-Methyl-N-(5-methylfuran-2-YL)-6-methylheptanamide | 6-Methylheptyl | High to Moderate | Branching at the terminus of the chain might be better tolerated and could probe for additional small pockets. |
This systematic approach allows for the delineation of the spatial constraints of the hydrophobic binding region.
Modifications of the Furan Ring (e.g., substitution patterns, heterocycle variations)
The 5-methylfuran-2-yl moiety is a critical component, likely involved in key interactions with the biological target. Modifications to this ring system can significantly alter electronic properties, hydrogen bonding potential, and metabolic stability.
Substitution Patterns: The methyl group at the 5-position of the furan ring is a key feature. Its removal or replacement with other substituents would be a primary focus of SAR studies. For example, replacing the methyl group with electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) can modulate the electron density of the furan ring and its ability to participate in pi-stacking or other electronic interactions. nih.govlibretexts.org Studies on other furan-containing compounds have shown that such substitutions can dramatically impact biological activity. nih.gov
Table 2: Hypothetical SAR Data for Furan Ring Modifications
| Analogue Name | Ring Modification | Hypothetical Relative Activity | Rationale for Activity Change |
| N-Heptanoyl-N-methyl-2-furamide | Unsubstituted Furan | Moderate | The absence of the 5-methyl group may result in the loss of a key van der Waals interaction in a specific hydrophobic pocket. |
| N-(5-Chlorofuran-2-YL)-N-methylheptanamide | 5-Chloro Furan | Low | The electron-withdrawing nature of chlorine could alter the ring's electronic properties unfavorably for binding. It may also introduce steric bulk. |
| N-(5-Methoxyfuran-2-YL)-N-methylheptanamide | 5-Methoxy Furan | Moderate to High | The methoxy (B1213986) group could act as a hydrogen bond acceptor, potentially forming a new favorable interaction with the target. |
| N-Methyl-N-(5-methylthiophen-2-YL)heptanamide | 5-Methyl Thiophene | Moderate to High | As a close bioisostere, it may retain activity, indicating that the precise nature of the heteroatom is not critical, but the overall shape is. nih.gov |
| N-Methyl-N-(1,5-dimethyl-1H-pyrrol-2-YL)heptanamide | N-Methyl Pyrrole | Variable | The presence of the N-H group (or N-methyl in this case) introduces a different hydrogen bonding profile and steric demand compared to the furan oxygen. |
Substituent Effects on the N-Methyl Group
The N-methyl group plays a significant role in defining the tertiary nature of the amide and influences its conformational properties and potential for hydrogen bonding. masterorganicchemistry.com Replacing or modifying this group is a crucial aspect of SAR.
Varying Alkyl Substituents: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) would probe the steric tolerance of the binding pocket around the amide nitrogen. An increase in size may lead to a steric clash and a loss of activity. Conversely, in some cases, a larger substituent might access a new hydrophobic pocket and enhance binding.
Introduction of Polar Functionality: Incorporating small polar groups, such as a hydroxymethyl or aminomethyl substituent, could explore the possibility of forming new hydrogen bonds with the target.
Removal of the Methyl Group: The corresponding secondary amide (N-(5-methylfuran-2-YL)heptanamide) would be a key analogue. The presence of an N-H bond introduces a hydrogen bond donor functionality, which could significantly alter the binding mode and potency compared to the tertiary amide.
Table 3: Hypothetical SAR Data for N-Substituent Variation
| Analogue Name | N-Substituent | Hypothetical Relative Activity | Rationale for Activity Change |
| N-(5-methylfuran-2-YL)heptanamide | H | Variable | The introduction of a hydrogen bond donor (N-H) could either be highly beneficial if a corresponding acceptor is present, or detrimental if it is not. |
| N-Ethyl-N-(5-methylfuran-2-YL)heptanamide | Ethyl | Moderate to Low | Increased steric bulk may hinder optimal binding in the pocket adjacent to the amide nitrogen. |
| N-Allyl-N-(5-methylfuran-2-YL)heptanamide | Allyl | Variable | The introduction of an unsaturated bond could allow for specific pi-stacking interactions or serve as a handle for metabolic reactions. |
| N-Cyclopropyl-N-(5-methylfuran-2-YL)heptanamide | Cyclopropyl (B3062369) | Moderate | The rigid cyclopropyl group restricts rotation and may lock the molecule in a more favorable conformation for binding. |
Computational SAR Approaches (e.g., QSAR modeling, molecular docking simulations)
In the absence of extensive empirical data, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations are invaluable for predicting the activity of analogues and understanding their binding modes. researchgate.netnih.gov
QSAR Modeling: A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed on a series of designed analogues of this compound. researchgate.net By correlating the biological activities of these compounds with their 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, a predictive model can be generated. nih.gov The resulting contour maps would highlight regions where modifications are likely to increase or decrease activity, guiding the design of more potent compounds.
Molecular Docking Simulations: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding orientation and affinity of this compound and its analogues. nih.gov These simulations can reveal key interactions, such as hydrogen bonds between the amide carbonyl and the target, or hydrophobic interactions of the heptyl chain and furan ring. Docking can help to rationalize the observed SAR and prioritize the synthesis of new analogues that are predicted to bind more effectively. For example, docking could confirm whether the heptyl chain fits into a well-defined hydrophobic channel and whether the furan oxygen acts as a hydrogen bond acceptor.
By integrating these computational approaches with traditional synthetic medicinal chemistry, a more efficient and informed exploration of the SAR for this compound can be achieved, accelerating the discovery of analogues with optimized biological profiles.
Investigation of Molecular Interactions and Mechanistic Biology of N Methyl N 5 Methylfuran 2 Yl Heptanamide
Ligand-Target Binding Studies (in vitro, if applicable)
There are no available in vitro ligand-target binding studies for N-Methyl-N-(5-methylfuran-2-YL)heptanamide in the current scientific literature.
Enzyme Inhibition Studies (e.g., kinetic characterization of enzyme-ligand interactions)
No enzyme inhibition studies or kinetic characterization of enzyme-ligand interactions for this compound have been published.
Receptor-Ligand Interaction Modeling (computational approach)
There are no published computational studies modeling the interaction of this compound with any biological receptors.
Mechanistic Elucidation of Interactions at a Molecular Level
Due to the lack of binding, inhibition, and modeling data, the molecular mechanism of interaction for this compound has not been elucidated.
Computational Chemistry and Theoretical Modeling of N Methyl N 5 Methylfuran 2 Yl Heptanamide
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are used to determine the optimized geometry and electronic structure of a molecule. For N-Methyl-N-(5-methylfuran-2-YL)heptanamide, DFT calculations would typically be performed using a specific functional (like B3LYP) and a basis set (such as 6-311G+(d,p)) to find the lowest energy conformation of the molecule. The output would include precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's structure.
Hypothetical Data Table: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C=O | Data not available |
| C-N | Data not available | |
| Furan (B31954) C-O | Data not available | |
| Bond Angle | O=C-N | Data not available |
| Dihedral Angle | C-C-N-C | Data not available |
This table is for illustrative purposes only. No actual data has been found.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, one would expect regions of negative potential (typically colored red or yellow) around the oxygen atom of the carbonyl group and the furan ring, indicating susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms.
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich furan ring and the nitrogen atom, while the LUMO might be centered on the carbonyl group.
Hypothetical Data Table: FMO Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
This table is for illustrative purposes only. No actual data has been found.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic data, which is crucial for the identification and characterization of compounds.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental data, can confirm the structure of the molecule. The calculations would be based on the optimized molecular geometry.
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated. This allows for the assignment of specific vibrational modes to the observed spectral peaks. For instance, a strong vibrational frequency would be predicted for the C=O stretching mode of the amide group.
Hypothetical Data Table: Predicted Spectroscopic Data
| Spectrum | Peak | Predicted Value |
|---|---|---|
| 13C NMR | C=O | Data not available (ppm) |
| 1H NMR | N-CH3 | Data not available (ppm) |
| IR | C=O stretch | Data not available (cm-1) |
This table is for illustrative purposes only. No actual data has been found.
In Silico Screening and Design of this compound Derivatives
While no studies exist for the title compound, in silico methods are frequently used to design and screen derivatives of a lead compound for improved properties. By modifying the structure of this compound—for example, by changing the length of the heptanamide (B1606996) chain or substituting the methyl group on the furan ring—researchers could computationally predict how these changes affect properties like receptor binding affinity or metabolic stability. This virtual screening process can prioritize the synthesis of the most promising candidates, saving time and resources in drug discovery or materials development.
Future Research Directions and Advanced Methodologies for N Methyl N 5 Methylfuran 2 Yl Heptanamide Studies
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of N-Methyl-N-(5-methylfuran-2-YL)heptanamide, while achievable through classical amidation reactions, presents an opportunity for the development of more efficient and sustainable synthetic strategies. Traditional methods often involve the reaction of a carboxylic acid derivative with an amine, which can sometimes require harsh conditions or produce significant waste. pressbooks.pub Future research could focus on greener alternatives that align with the principles of sustainable chemistry.
One promising avenue is the utilization of biomass-derived furan (B31954) compounds as starting materials. mdpi.comrsc.orgrsc.org Furfural and 5-hydroxymethylfurfural, readily obtainable from lignocellulosic biomass, can serve as precursors to the 5-methylfuran moiety. rsc.org Research into catalytic reductive amination of furan-based aldehydes could provide a more direct and atom-economical route to the N-(5-methylfuran-2-yl)methylamine intermediate. mdpi.comacs.org This approach, particularly when employing heterogeneous catalysts, can lead to milder reaction conditions and easier product purification. mdpi.com
Furthermore, the development of one-pot reaction processes that combine several synthetic steps would significantly enhance efficiency. rsc.org For instance, an integrated process that starts from a biomass-derived furan, proceeds through amination, and culminates in the acylation to form the final heptanamide (B1606996) product without the isolation of intermediates could be a key research goal. Such strategies not only save time and resources but also minimize waste generation. researchgate.net
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Classical Amidation | Well-established chemistry | Optimization of coupling reagents and reaction conditions |
| Biomass-derived Precursors | Sustainability, use of renewable feedstocks rsc.orgrsc.org | Efficient conversion of furfural/HMF to key intermediates mdpi.com |
| Catalytic Reductive Amination | High atom economy, milder conditions mdpi.comacs.org | Development of selective and reusable heterogeneous catalysts mdpi.com |
| One-Pot Synthesis | Increased efficiency, reduced waste rsc.org | Integration of multiple reaction steps into a single process rsc.org |
Application of Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions
To optimize the novel synthetic routes discussed above, a thorough understanding of the reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques offer the capability for real-time monitoring of chemical reactions, providing valuable insights that are not easily obtainable through traditional offline analysis. waters.com
For the synthesis of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy could be employed to track the consumption of reactants and the formation of intermediates and the final product. These methods can provide immediate feedback on the reaction progress, allowing for precise control over reaction parameters.
Mass spectrometry-based techniques, such as Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer, offer rapid and direct analysis of reaction mixtures with minimal sample preparation. waters.com This would be particularly beneficial for quickly identifying reaction components and confirming the formation of the desired amide. waters.com For more detailed structural elucidation of potential intermediates or byproducts, coupling these real-time techniques with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be invaluable. acs.org The application of such advanced analytical tools can significantly accelerate the development and optimization of synthetic protocols. waters.comarxiv.org
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages for Synthesis of this compound |
|---|---|---|
| In-situ FTIR/Raman | Real-time concentration changes of functional groups | Non-invasive, provides kinetic data for reaction optimization |
| ASAP-MS | Rapid identification of molecular weights of reaction components waters.com | Minimal sample preparation, fast analysis time waters.com |
| HRMS | Accurate mass determination for elemental composition analysis acs.org | Unambiguous identification of products and byproducts |
| In-situ NMR | Detailed structural information of species in solution acs.org | Mechanistic insights into the reaction pathway |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, offering powerful tools for compound design and property prediction. nih.govresearchgate.net For this compound, these computational approaches could be leveraged in several ways.
Generative ML models can be trained on large datasets of known molecules to propose novel derivatives of this compound with specific desired properties. researchgate.net For instance, models could be designed to predict compounds with enhanced thermal stability, specific solubility characteristics, or potential biological activity. This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. mdpi.com
Exploration of this compound as a Core Scaffold for Materials Science or Probe Development
The unique combination of a furan ring and an amide linkage in this compound makes it an intriguing scaffold for the development of new materials and chemical probes.
In materials science, furan-based polymers are gaining attention as bio-based alternatives to petroleum-derived plastics. researchgate.netmdpi.com The amide functionality in this compound could be exploited for the synthesis of novel polyamides or poly(ester amides) with unique thermal and mechanical properties. researchgate.net The furan ring itself can participate in Diels-Alder reactions, opening up possibilities for creating cross-linked or self-healing materials. researchgate.netnih.govpurdue.edu
The furan moiety is also known to exhibit fluorescence, and its photophysical properties can be sensitive to the local microenvironment. nih.gov This suggests that this compound or its derivatives could be developed as fluorescent probes. nih.gov By strategically modifying the heptanamide chain or the methyl group on the furan ring, it may be possible to tune the fluorescence response to detect specific analytes or changes in the chemical environment. The development of reactivity-based probes that utilize the furan ring's ability to undergo cycloaddition reactions is another exciting avenue of exploration. researchgate.netnih.govpurdue.edu
Table 3: Potential Applications as a Core Scaffold
| Application Area | Key Structural Feature | Potential Research Direction |
|---|---|---|
| Materials Science | Furan ring, Amide linkage | Synthesis of novel bio-based polyamides and poly(ester amides) researchgate.netmdpi.com, Development of cross-linked materials via Diels-Alder reaction researchgate.netnih.govpurdue.edu |
| Chemical Probes | Furan moiety's fluorescence | Design of fluorescent probes sensitive to environmental changes nih.gov, Creation of reactivity-based probes targeting specific functional groups researchgate.netnih.govpurdue.edu |
Q & A
Q. What synthetic routes are commonly employed for N-Methyl-N-(5-methylfuran-2-yl)heptanamide, and how are intermediates characterized?
The compound can be synthesized via condensation reactions involving 5-methylfuran derivatives. For example, intermediates like 2-((5-methylfuran-2-yl)methylene)malononitrile (prepared from 5-methylfurfural) are reacted with reagents such as cyanoacetohydrazide in ethanol with catalytic piperidine . Key steps include:
- Spectroscopic confirmation : Use H NMR to identify furan proton signals (δ 6.0–7.0 ppm) and methyl groups (δ 2.0–2.5 ppm). IR spectroscopy confirms carbonyl (C=O) and nitrile (C≡N) stretches .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., piperidine vs. acetic acid) to improve yields (reported up to 91% for analogous compounds) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Chromatography : Use HPLC or TLC with UV detection to monitor reaction progress and isolate pure fractions.
- Thermal analysis : Melting point determination (e.g., 210–273°C for related furan derivatives) provides a preliminary purity check .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of This compound?
- QSAR modeling : Build quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and electron density. Validate models with leave-one-out cross-validation (LOO-CV) and external test sets .
- Molecular docking : Dock the compound into target protein active sites (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Analyze binding affinities and key interactions (e.g., hydrogen bonds with 5-methylfuran oxygen) .
Q. How can electron density topology analysis elucidate reactivity trends in this compound?
- Wavefunction analysis : Use Multiwfn to calculate electron localization function (ELF) and localized orbital locator (LOL) maps. These reveal nucleophilic regions (e.g., furan oxygen) and electrophilic sites (e.g., carbonyl carbon) .
- Reactivity indices : Compute Fukui functions (, ) to predict sites prone to electrophilic or nucleophilic attacks .
Q. What experimental and computational methods resolve discrepancies in crystallographic data for furan-containing compounds?
- Refinement tools : Use SHELXL for small-molecule refinement. Address twinning or disorder by applying restraints (e.g., SIMU/DELU) and validating with R-factor convergence () .
- Density functional theory (DFT) : Compare experimental X-ray geometries with DFT-optimized structures (e.g., B3LYP/6-31G*) to identify steric or electronic distortions .
Q. How can mechanistic studies differentiate competing pathways in the synthesis of this compound?
- Kinetic profiling : Monitor reaction rates via in situ FTIR or H NMR to detect intermediates (e.g., enamine formation in Biginelli-like reactions) .
- Isotopic labeling : Use C-labeled reagents to trace carbon flow in cyclocondensation steps (e.g., from ethyl cyanoacetate to pyrimidine cores) .
Methodological Considerations
- Contradiction analysis : If conflicting spectral data arise (e.g., unexpected H NMR shifts), cross-validate with 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities .
- Data reproducibility : Replicate syntheses under inert atmospheres (e.g., N) to minimize oxidation of the 5-methylfuran moiety, which can alter reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
